Tert-butyl 2,6-dioxomorpholine-4-carboxylate
Overview
Description
Tert-butyl 2,6-dioxomorpholine-4-carboxylate is a chemical compound with the molecular formula C9H13NO5 . It has a molecular weight of 215.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NO5/c1-9(2,3)15-8(13)10-4-6(11)14-7(12)5-10/h4-5H2,1-3H3 . This code provides a specific description of the molecule’s structure, including its atomic connectivity and tautomeric states.Physical and Chemical Properties Analysis
This compound has a molecular weight of 215.203 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
X-ray Crystallography and Molecular Structure
Research by Didierjean et al. (2004) explores the molecular and crystal structure of tert-butyl derivatives, revealing insights into their crystal packing and hydrogen bonding interactions. This study highlights the compound's role in understanding molecular orientations and interactions, crucial for designing new materials and drugs (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Synthetic Organic Chemistry
Yamada et al. (2016) developed a new tert-butylating reagent, showcasing the versatility of tert-butyl derivatives in synthesizing ethers and esters from alcohols and carboxylic acids. This advancement facilitates the creation of various organic compounds, enhancing the toolbox for organic synthesis (Yamada, Hayakawa, Fujita, Kitamura, & Kunishima, 2016).
Häner, Maetzke, and Seebach (1986) studied the lithiation and subsequent reactions of tert-butyl cyclopropanecarboxylates, leading to α-substituted esters. This research demonstrates the utility of tert-butyl derivatives in synthesizing complex molecules, contributing to advancements in medicinal chemistry and material science (Häner, Maetzke, & Seebach, 1986).
Environmental Science
Liu and Mabury (2020) reviewed the occurrence, exposure, and toxicity of synthetic phenolic antioxidants, including tert-butyl derivatives. Their study underscores the environmental persistence and potential health risks of these compounds, emphasizing the need for sustainable alternatives (Liu & Mabury, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl 2,6-dioxomorpholine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-9(2,3)15-8(13)10-4-6(11)14-7(12)5-10/h4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOCWDLRABXTAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)OC(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401225059 | |
Record name | 1,1-Dimethylethyl 2,6-dioxo-4-morpholinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401225059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56074-21-6 | |
Record name | 1,1-Dimethylethyl 2,6-dioxo-4-morpholinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56074-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2,6-dioxo-4-morpholinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401225059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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